Phenylthiotri-n-butyltin

Vue d'ensemble

Description

It is a clear liquid with a density of 1.125 g/mL at 25°C and a boiling point of 125-128°C at 0.14 mmHg . This compound is part of the organotin family, which is known for its applications in organic synthesis, particularly in radical reactions.

Mécanisme D'action

Target of Action

Tributyl(phenylsulfanyl)stannane, also known as Phenyltributylstannane , is an organotin compound. Organotin compounds are known for their role as radical reducing agents . They primarily target molecules such as halides or related molecules, alkenes, and alkynes .

Mode of Action

The compound interacts with its targets through a process known as hydro-stannolysis . This involves the cleavage of a bond in the target molecule and the subsequent addition of a tin hydride . The tin in the compound has a pronounced affinity for sulfur, which can be exploited in various reactions .

Biochemical Pathways

The affected pathways primarily involve radical reactions . These reactions usually involve stannyl radicals in chain mechanisms . Some of the key reactions that employ tin hydrides are dehalogenation and intramolecular radical cyclization .

Pharmacokinetics

Organotin compounds are generally known for their high toxicity and high fat solubility (lipophilicity) , which can impact their bioavailability.

Result of Action

The result of the action of Tributyl(phenylsulfanyl)stannane is the reduction of target molecules, leading to various chemical transformations . For example, it can be used in reactions involving halides, selenides, and the Barton-McCombie deoxygenation .

Méthodes De Préparation

Phenylthiotri-n-butyltin can be synthesized through various methods. One common synthetic route involves the reaction of tributylstannyllithium with paraformaldehyde, followed by the protection of the resultant alcohol with α-chloroethyl ethyl ether. The organostannane is then transmetalated with one equivalent of butyllithium to furnish an α-alkoxymethyllithium reagent, which adds to carbonyl compounds . Industrial production methods often involve the reduction of corresponding chlorides with reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane .

Analyse Des Réactions Chimiques

Phenylthiotri-n-butyltin undergoes various types of chemical reactions, including:

Reduction: It acts as a radical reducing agent due to the relatively weak bond between tin and hydrogen.

Substitution: It can participate in substitution reactions, particularly with halides and selenides.

Cyclization: It is used in intramolecular radical cyclization reactions.

Major products formed from these reactions include reduced organic compounds, dehalogenated products, and cyclized structures.

Applications De Recherche Scientifique

Phenylthiotri-n-butyltin has several applications in scientific research:

Organic Synthesis: It is used as a reagent and catalyst in various organic synthesis reactions, including radical reductions and deoxygenation reactions.

Industrial Chemistry: It serves as a precursor material in the production of other organotin compounds and in thin film deposition processes.

Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active compounds.

LED Manufacturing: It is employed in the production of materials for light-emitting diodes (LEDs).

Comparaison Avec Des Composés Similaires

Phenylthiotri-n-butyltin is similar to other organotin compounds, such as:

Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.

Phenyltributyltin: Another organotin compound with similar applications in organic synthesis.

Tris(trimethylsilyl)silane: An alternative to tin hydrides in radical reactions due to its lower toxicity.

This compound is unique in its specific reactivity with sulfur-containing compounds and its applications in specialized industrial processes.

Activité Biologique

Phenylthiotri-n-butyltin (PhTBT) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of PhTBT, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

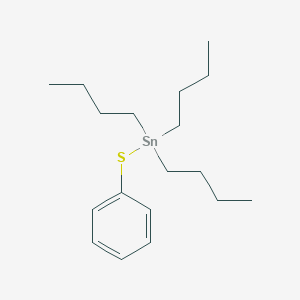

This compound is characterized by its tri-n-butyltin moiety attached to a phenylthio group. The general formula can be represented as CHOSn. The presence of the phenylthio group is significant as it influences the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of PhTBT is largely attributed to its ability to interact with cellular membranes and various biomolecules. Key mechanisms include:

- Membrane Disruption : PhTBT has been shown to disrupt cellular membranes, leading to increased permeability and cell death. This is particularly relevant in cancer cells where membrane integrity is critical for survival .

- Cytotoxicity : Studies indicate that PhTBT exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that PhTBT was more cytotoxic than cisplatin in several tested cell lines, suggesting its potential as an anticancer agent .

- Metabolic Interference : PhTBT has been observed to inhibit glucose uptake in tumorigenic cells by affecting glucose transporter proteins, thereby disrupting the energy metabolism essential for cancer cell survival .

Anticancer Activity

PhTBT has been evaluated for its anticancer properties in several studies. In vitro assays have shown that it induces apoptosis in cancer cells through various pathways:

- Cell Line Studies : In a study involving CAL-27 (oral squamous carcinoma) and MCF-10A (non-tumorigenic breast epithelial) cells, PhTBT demonstrated dose-dependent cytotoxicity. At concentrations of 10 µM and above, it significantly inhibited cell viability .

- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through caspase activation assays and morphological analysis using fluorescence microscopy, indicating that PhTBT triggers programmed cell death in a manner similar to established chemotherapeutics .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its structural characteristics allow it to penetrate bacterial membranes effectively:

- Bacterial Studies : Research indicates that organotin compounds like PhTBT can exert bactericidal effects against various strains of bacteria, although the specific efficacy against certain pathogens remains under investigation .

Toxicological Profile

Despite its potential therapeutic benefits, the toxicological aspects of PhTBT cannot be overlooked:

- Immunotoxicity : Exposure to organotin compounds has been associated with immunotoxic effects in animal models. A study reported significant immune system alterations in rats exposed to di-n-butyltin compounds, which raises concerns regarding the safety profile of related organotin compounds like PhTBT .

- Environmental Impact : The use of organotin compounds in marine antifouling applications has led to environmental contamination and toxicity in aquatic organisms. This necessitates careful consideration of their ecological footprint alongside their biological activities .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of PhTBT derivatives in treating resistant cancer cell lines. Results indicated that certain modifications to the tin structure enhanced cytotoxicity while reducing toxicity towards normal cells, suggesting a promising avenue for targeted cancer therapy .

- Environmental Toxicity Assessment : An assessment of organotin compounds' impact on marine life revealed that exposure led to reproductive and developmental abnormalities in various aquatic species, underscoring the need for regulatory measures around their use .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

tributyl(phenylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZSLBCRQNKUPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309072 | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17314-33-9 | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17314-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(phenylsulfanyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.